Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate
Overview
Description
Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate is a chemical compound known for its unique structure and reactivity It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate typically involves the reaction of diazirine derivatives with potassium carbonate The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the diazirine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate is used as a photoreactive compound. It can be activated by light to form reactive intermediates that can participate in various chemical transformations.
Biology
In biological research, this compound is used for photoaffinity labeling. It can be incorporated into biomolecules and, upon activation by light, form covalent bonds with nearby proteins or nucleic acids, allowing for the study of molecular interactions.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to form covalent bonds with biological targets makes it a valuable tool for identifying drug-binding sites.
Industry
In the industrial sector, this compound is used in the synthesis of various photoreactive materials. Its unique reactivity under light makes it suitable for applications in photolithography and material science.
Mechanism of Action
The mechanism of action of Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate involves the activation of the diazirine ring by light. Upon exposure to UV light, the diazirine ring undergoes a photochemical reaction to form a highly reactive carbene intermediate. This carbene can then react with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparison with Similar Compounds
Similar Compounds
Diazirine derivatives: Other diazirine compounds with different substituents on the ring.
Photoreactive carbenes: Compounds that generate carbenes upon activation by light.
Uniqueness
Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate is unique due to its specific structure and the presence of the methoxycarbonyl group. This group enhances its reactivity and makes it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
potassium;3-methoxycarbonyldiazirine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4.K/c1-10-3(9)4(2(7)8)5-6-4;/h1H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENFTZYNAFCOE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(N=N1)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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